Monosodium hydroxymethylbenzenesulphonate
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Overview
Description
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an organic compound with the molecular formula C7H7NaO4SThis compound is characterized by the presence of a sulfonate group attached to a benzene ring, with a hydroxymethyl group at the ortho position relative to the sulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of toluene followed by the introduction of a hydroxymethyl group. One common method is the reaction of toluene with sulfur trioxide or chlorosulfonic acid to form toluene-4-sulfonic acid. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of sodium 2-(hydroxymethyl)benzene-1-sulfonate .
Industrial Production Methods
In industrial settings, the production of sodium 2-(hydroxymethyl)benzene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and hydroxymethylation steps .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: The sulfonate group can be reduced under specific conditions to form the corresponding sulfinate.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: Sodium 2-(hydroxymethyl)benzene-1-sulfinate.
Substitution: Various substituted benzene sulfonates depending on the nucleophile used
Scientific Research Applications
Sodium 2-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium toluene-4-sulfonate: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
Sodium benzenesulfonate: Lacks both the hydroxymethyl and methyl groups, resulting in different reactivity and applications.
Sodium 2-(carboxymethyl)benzene-1-sulfonate: Formed by the oxidation of sodium 2-(hydroxymethyl)benzene-1-sulfonate, with different chemical properties .
Uniqueness
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is unique due to the presence of both a sulfonate and a hydroxymethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research and industry .
Biological Activity
Monosodium hydroxymethylbenzenesulphonate (MHB) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of MHB, including its effects on various biological systems, case studies, and research findings.
Chemical Structure and Properties
MHB is a sulfonated aromatic compound characterized by a hydroxymethyl group attached to a benzene ring. Its chemical formula is C7H9NaO3S, and it is often utilized in various industrial applications, including as a surfactant and in pharmaceuticals.
1. Antimicrobial Properties
MHB has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Pathogen Type | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Cytotoxic Effects
Research indicates that MHB exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that MHB can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
- Case Study : A study conducted by Zhang et al. (2020) reported that treatment with MHB at concentrations of 100 µM resulted in a significant reduction in cell viability (approximately 70% reduction in MCF-7 cells).
3. Anti-inflammatory Activity
MHB has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Control Level (pg/mL) | MHB Treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 150 |
IL-6 | 300 | 180 |
The biological activity of MHB can be attributed to several mechanisms:
- Membrane Disruption : MHB's amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Apoptosis Induction : MHB activates caspases, leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, MHB reduces cytokine production.
Safety and Toxicology
While MHB shows promise in various biological applications, safety assessments are crucial. Preliminary toxicological studies suggest that MHB has a low toxicity profile when used within recommended limits. However, further long-term studies are necessary to fully understand its safety implications.
Properties
CAS No. |
34742-11-5 |
---|---|
Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YQHYMJUDNVWBJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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